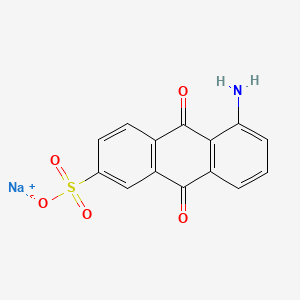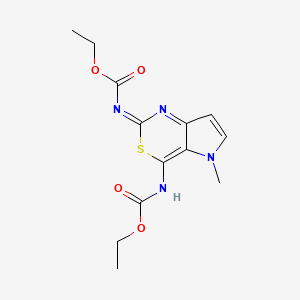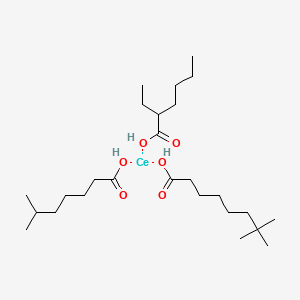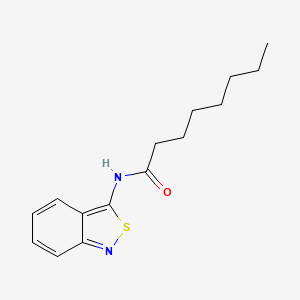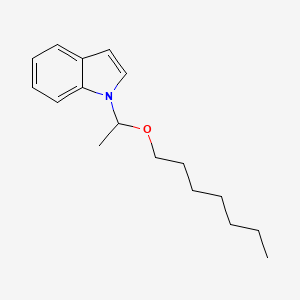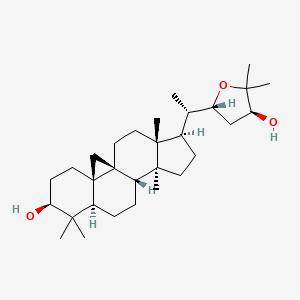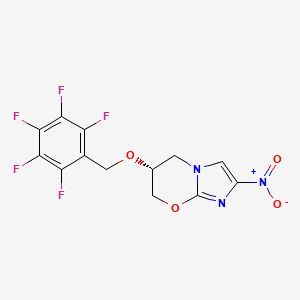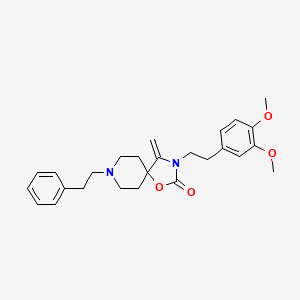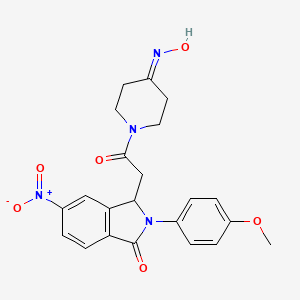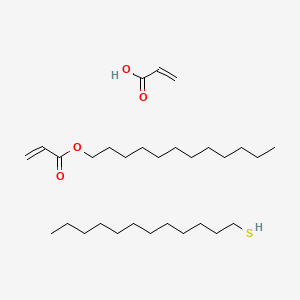
2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate is a complex chemical compound that is used in various industrial and scientific applications. This compound is a telomer, which means it is formed by the polymerization of monomers with a telogen, in this case, 1-dodecanethiol. The resulting product has unique properties that make it valuable in different fields.
Preparation Methods
The synthesis of 2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate involves the polymerization of 2-Propenoic acid with 1-dodecanethiol and dodecyl 2-propenoate. The reaction typically requires specific conditions, such as the presence of a radical initiator and controlled temperature and pressure. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to more reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in drug delivery systems, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate include:
2-Propenoic acid, telomer with 1-dodecanethiol and 2-ethylhexyl 2-propenoate: This compound has similar properties but different alkyl groups, which can affect its reactivity and applications.
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile: Another related compound with different functional groups, leading to distinct chemical behaviors and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
CAS No. |
201947-87-7 |
|---|---|
Molecular Formula |
C30H58O4S |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
dodecane-1-thiol;dodecyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C15H28O2.C12H26S.C3H4O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2;1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3(4)5/h4H,2-3,5-14H2,1H3;13H,2-12H2,1H3;2H,1H2,(H,4,5) |
InChI Key |
QRHMUDLUXAOJSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=C.CCCCCCCCCCCCS.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




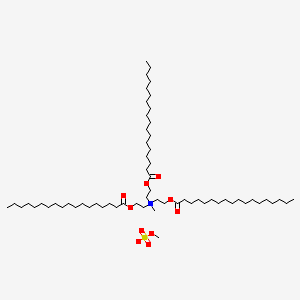
![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
